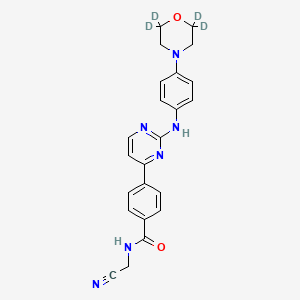
Momelotinib-2,2,6,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momelotinib-2,2,6,6-d4 is a deuterated form of momelotinib, a small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated version, this compound, is labeled with deuterium atoms, which can be useful in pharmacokinetic studies to track the compound’s behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of momelotinib involves several key steps. Initially, 4-morpholinoaniline undergoes a nucleophilic addition reaction with cyanamide to form 1-(4-morpholinophenyl)guanidine. Concurrently, methyl 4-acetylbenzoate is converted into methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate using N,N-dimethylformamide dimethylacetal. These intermediates are then condensed at elevated temperatures in an alcoholic alkali environment to form the desired pyrimidine, which is subsequently hydrolyzed to the corresponding acid. The final step involves an amidation reaction to yield momelotinib .
Industrial Production Methods
The industrial production of momelotinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Momelotinib-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Momelotinib-2,2,6,6-d4 has several scientific research applications:
Chemistry: Used in studies to understand the behavior of deuterated compounds and their interactions.
Biology: Helps in tracking the metabolic pathways and distribution of momelotinib in biological systems.
Medicine: Primarily used in the treatment of myelofibrosis, where it has shown significant benefits in reducing anemia and improving overall survival rates
Industry: Employed in the development of new therapeutic agents and in pharmacokinetic studies to improve drug formulations
Mechanism of Action
Momelotinib-2,2,6,6-d4 exerts its effects by inhibiting Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in the JAK-STAT signaling pathway. This inhibition leads to a reduction in the production of inflammatory cytokines and a decrease in the proliferation of malignant cells. Additionally, momelotinib inhibits activin A receptor type 1 (ACVR1), which plays a role in iron homeostasis and erythropoiesis. This dual inhibition helps in reducing anemia and improving the quality of life for patients with myelofibrosis .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK1/JAK2 inhibitor used in the treatment of myelofibrosis.
Pacritinib: A JAK2 inhibitor that also targets FLT3 and IRAK1.
Fedratinib: A selective JAK2 inhibitor used in the treatment of myelofibrosis.
Uniqueness of Momelotinib-2,2,6,6-d4
This compound is unique due to its dual inhibition of JAK1/JAK2 and ACVR1, which provides a comprehensive approach to treating myelofibrosis by addressing both the symptoms and the underlying causes of anemia. Its deuterated form also allows for more precise pharmacokinetic studies, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-[2-[4-(2,2,6,6-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i15D2,16D2 |
InChI Key |
ZVHNDZWQTBEVRY-ONNKGWAKSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(O1)([2H])[2H])C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N)[2H] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


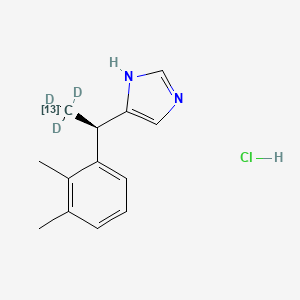
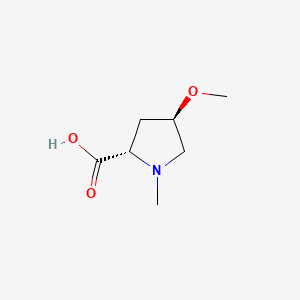
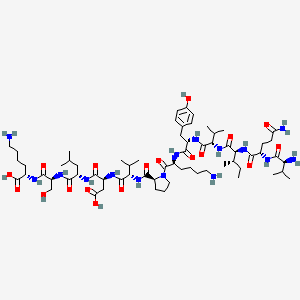

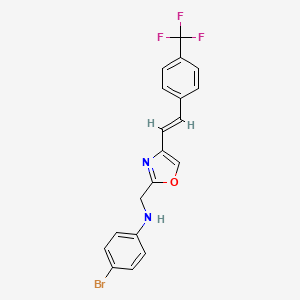
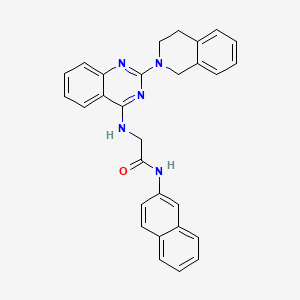

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)



![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
